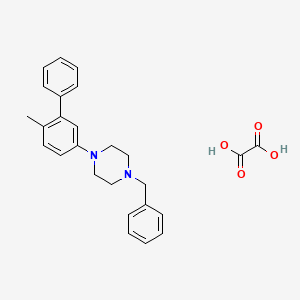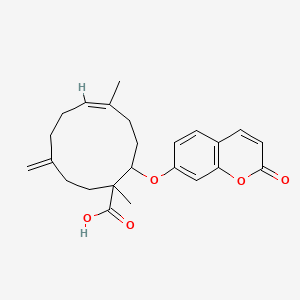![molecular formula C12H20S2 B14715317 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane] CAS No. 6787-91-3](/img/structure/B14715317.png)
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of the dithiolane ring adds to its chemical diversity, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2-one with dithiolane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a simpler thiol or sulfide structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound
Properties
CAS No. |
6787-91-3 |
|---|---|
Molecular Formula |
C12H20S2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1',7',7'-trimethylspiro[1,3-dithiolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C12H20S2/c1-10(2)9-4-5-11(10,3)12(8-9)13-6-7-14-12/h9H,4-8H2,1-3H3 |
InChI Key |
JQJMTXRBQNGBSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3(C2)SCCS3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



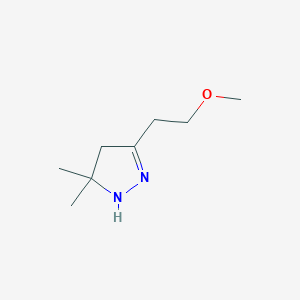
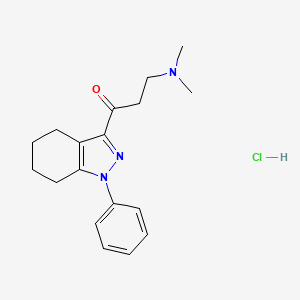
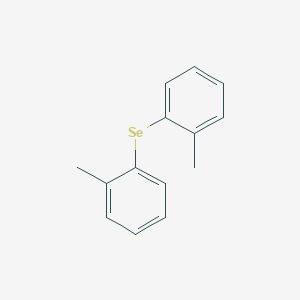

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)

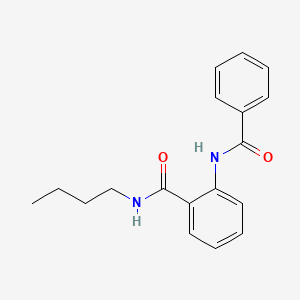
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
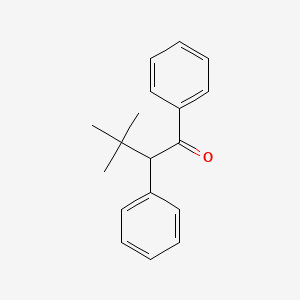

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
